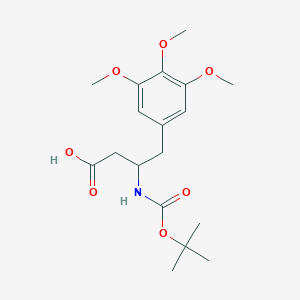

3-(Boc-amino)-4-(3,4,5-trimethoxyphenyl)butyric Acid

Description

3-(Boc-amino)-4-(3,4,5-trimethoxyphenyl)butyric Acid is a synthetic intermediate featuring a tert-butoxycarbonyl (Boc)-protected amine and a butyric acid backbone linked to a 3,4,5-trimethoxyphenyl group.

Properties

Molecular Formula |

C18H27NO7 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(3,4,5-trimethoxyphenyl)butanoic acid |

InChI |

InChI=1S/C18H27NO7/c1-18(2,3)26-17(22)19-12(10-15(20)21)7-11-8-13(23-4)16(25-6)14(9-11)24-5/h8-9,12H,7,10H2,1-6H3,(H,19,22)(H,20,21) |

InChI Key |

JTSOLDVPXQGTJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)OC)OC)OC)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis often begins with commercially available or easily synthesized 3,4,5-trimethoxybenzaldehyde or related phenyl derivatives, which are then transformed into the corresponding butyric acid derivatives.

A common intermediate is the 3-(Boc-amino)-4-(3,4,5-trimethoxyphenyl)butyric acid precursor, which can be prepared by:

- Alkylation or Michael addition of 3,4,5-trimethoxyphenyl derivatives to butyric acid or its derivatives.

- Protection of the amino group using tert-butoxycarbonyl anhydride (Boc2O).

Protection of the Amino Group

The amino group is protected using the Boc group to prevent unwanted side reactions during subsequent steps. The protection is typically achieved by reacting the free amino group with di-tert-butyl dicarbonate in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane or tetrahydrofuran.

Synthetic Route Example

A representative synthetic route based on literature and patent disclosures involves the following steps:

| Step | Reaction Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3,4,5-trimethoxyphenylbutyric acid | Friedel-Crafts alkylation or Grignard reaction with 3,4,5-trimethoxybenzaldehyde and appropriate alkyl halide | Control of regioselectivity important |

| 2 | Introduction of amino group at 3-position | Nucleophilic substitution or reductive amination | Primary amine generated |

| 3 | Protection of amino group with Boc | Reaction with di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane) | Room temperature, 2-24 hours |

| 4 | Purification | Column chromatography or recrystallization | Ensures purity for further use |

Alternative Preparation via Epoxy and Halopropoxy Intermediates

Based on related compound preparation methods (e.g., 3,4-dihydrocarbostyril derivatives), an alternative approach involves:

- Using epoxypropoxy intermediates or 2-hydroxy-3-halopropoxy derivatives as starting points.

- Reaction with amine compounds under controlled temperature (0-100 °C), often in alcohol solvents such as methanol or ethanol.

- This method allows for selective amination and subsequent Boc protection.

The reaction scheme is as follows:

$$

\text{Epoxypropoxy intermediate} + \text{Amine} \xrightarrow[\text{0-70 °C}]{\text{Alcohol solvent}} \text{Aminated product} \xrightarrow{\text{Boc protection}} \text{Boc-protected amino acid}

$$

This method is supported by patent literature describing similar transformations with high yields and selectivity.

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | 0 °C to 70 °C | Controls rate and selectivity of amination |

| Solvent | Methanol, ethanol, dichloromethane | Solvent choice affects solubility and reaction kinetics |

| Molar ratio (amine:epoxy intermediate) | 3:1 to 8:1 | Excess amine drives reaction to completion |

| Reaction time | 2 to 24 hours | Longer times improve yield but may increase side reactions |

Purification and Characterization

Purification is typically achieved by:

- Silica gel column chromatography using gradient elution.

- Recrystallization from suitable solvents such as ethyl acetate or hexane.

Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure.

- Mass spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy for functional group analysis.

- High-performance liquid chromatography (HPLC) for purity assessment.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The molecule contains three primary reactive sites:

1. Boc-protected amino group

2. Carboxylic acid moiety

3. 3,4,5-trimethoxyphenyl substituent

| Functional Group | Potential Reactions |

|---|---|

| Boc-amino group | Acidic deprotection (e.g., HCl/dioxane), amidation, or coupling reactions |

| Carboxylic acid | Esterification, amidation, or oxidation (e.g., to α-hydroxy acids) |

| Trimethoxyphenyl ring | Demethylation (e.g., via BBr₃ or HBr), electrophilic substitution (e.g., nitration) |

Deprotection of the Boc Group

The Boc group is a common protecting group for amines in organic synthesis. Removal typically involves acidic hydrolysis:

This step is critical for activating the amine for subsequent coupling or amidation reactions .

Carboxylic Acid Derivatization

The carboxylic acid group can undergo esterification or amidation to modulate solubility or reactivity:

-

Esterification : Reaction with alcohols (e.g., methanol) in the presence of acid catalysts (e.g., H₂SO₄).

-

Amidation : Coupling with amines using reagents like DCC (N,N'-dicyclohexylcarbodiimide).

Modification of the Trimethoxyphenyl Group

The methoxy substituents on the phenyl ring can undergo demethylation:

This reaction exposes hydroxyl groups, potentially altering the molecule’s lipophilicity and biological activity .

Structural Comparisons

| Compound Feature | Impact on Reactivity |

|---|---|

| Boc-amino group | Enables selective deprotection without affecting other functional groups |

| 3,4,5-trimethoxyphenyl | Enhances hydrophobicity; methoxy groups act as electron-donating substituents for aromatic reactions |

| Carboxylic acid | Provides a site for derivatization (e.g., esterification) to alter solubility or bioavailability |

Scientific Research Applications

Pharmaceutical Applications

a. Intermediate in Drug Synthesis

One of the primary applications of 3-(Boc-amino)-4-(3,4,5-trimethoxyphenyl)butyric acid is as an intermediate in the synthesis of pharmaceutical compounds. It plays a crucial role in the development of drugs targeting neurological disorders and metabolic diseases. For instance, it is involved in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as sitagliptin, which are used in the treatment of type 2 diabetes. These inhibitors enhance insulin secretion and reduce glucagon release, leading to improved glycemic control .

b. Peptide Synthesis

The compound serves as a protective group during peptide synthesis. This application allows for selective reactions that improve yield and purity, making it a valuable tool in the development of peptide-based therapeutics .

Biochemical Research

a. Protein Interaction Studies

In biochemical research, 3-(Boc-amino)-4-(3,4,5-trimethoxyphenyl)butyric acid is utilized to study amino acid interactions and their effects on protein folding and function. This research enhances our understanding of biological processes and protein dynamics .

b. Targeted Protein Modifications

Recent studies have explored its use in targeted protein acetylation, demonstrating its potential to mediate complex formation between proteins selectively. This application could lead to advancements in understanding protein function and regulation within cellular environments .

Material Science

The compound can be incorporated into polymers to modify their properties. This application is particularly relevant for creating advanced materials with specific characteristics tailored for various industrial uses .

Analytical Chemistry

In analytical chemistry, 3-(Boc-amino)-4-(3,4,5-trimethoxyphenyl)butyric acid is employed in various techniques to identify and quantify amino acids in complex mixtures. This capability aids in quality control processes and research applications across multiple scientific disciplines .

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(3,4,5-trimethoxyphenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The trimethoxyphenyl moiety may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring substituents critically influence electronic properties, solubility, and biological interactions. Key comparisons include:

Key Insights :

Physicochemical Properties

Physical properties vary with substituents and molecular weight:

Key Insights :

- The trimethoxyphenyl group in the target compound likely increases molecular weight and lipophilicity compared to fluorinated analogs, impacting bioavailability .

- Ketone-containing analogs () exhibit higher polarity due to the oxo group, reducing membrane permeability compared to Boc-protected derivatives .

Pharmacological Potential

- Trimethoxyphenyl derivatives : Often associated with tubulin inhibition (e.g., combretastatin analogs, ) . The target compound’s butyric acid chain may enable prodrug designs or enzyme inhibition.

- Fluorinated analogs : Used in metabolic studies due to fluorine’s mimicry of hydrogen and enhanced stability .

Research Findings and Trends

- Antiproliferative activity : Compounds with trimethoxyphenyl groups () show potent activity against cancer cell lines, suggesting the target compound may warrant similar evaluation .

- Protecting group strategies : Boc is preferred for acid-stable intermediates, while Fmoc () is used in SPPS for mild deprotection .

Biological Activity

3-(Boc-amino)-4-(3,4,5-trimethoxyphenyl)butyric acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and solubility. The presence of three methoxy groups on the phenyl ring contributes to its lipophilicity and potential interactions with biological targets.

Research indicates that 3-(Boc-amino)-4-(3,4,5-trimethoxyphenyl)butyric acid may exert its biological effects through several mechanisms:

- Protein Interaction : The compound has been shown to interact with lysine residues in proteins, potentially modifying their activity through acetylation or other post-translational modifications .

- Inhibition of Enzymatic Activity : It may inhibit enzymes such as histone deacetylases (HDACs), leading to increased acetylation of histones and other proteins, which can alter gene expression profiles .

Case Studies

- Cancer Research : In a study examining the effects of similar compounds on cancer cell lines, it was found that derivatives of butyric acid could induce apoptosis in cancer cells through HDAC inhibition. This suggests that 3-(Boc-amino)-4-(3,4,5-trimethoxyphenyl)butyric acid might have similar effects due to its structural similarities .

- Neuroprotective Effects : Another study explored the neuroprotective properties of butyric acid derivatives. It was observed that these compounds could reduce neuroinflammation and promote neuronal survival in models of neurodegeneration .

In Vitro Studies

- Cell Line Testing : Various cancer cell lines treated with 3-(Boc-amino)-4-(3,4,5-trimethoxyphenyl)butyric acid showed reduced viability and increased markers of apoptosis compared to untreated controls.

- Mechanistic Insights : The compound's ability to inhibit HDACs was confirmed via Western blot analysis showing increased acetylation levels of histones in treated cells .

In Vivo Studies

- Animal Models : In rodent models of cancer, administration of the compound resulted in significant tumor size reduction compared to control groups, indicating potential therapeutic benefits .

Data Table

Q & A

Q. What is the synthetic pathway for 3-(Boc-amino)-4-(3,4,5-trimethoxyphenyl)butyric Acid?

- Methodological Answer : The synthesis involves three key steps:

Boc Protection : Protect the amine group using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF/DMF) to form the Boc-amino intermediate .

Coupling Reaction : Introduce the 3,4,5-trimethoxyphenyl moiety via a nucleophilic substitution or Suzuki-Miyaura cross-coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides .

Carboxylic Acid Formation : Hydrolyze the ester group (if present) under acidic or basic conditions to yield the final butyric acid derivative.

Purification is typically achieved via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- NMR :

- ¹H NMR : Boc tert-butyl protons appear as a singlet at δ ~1.4 ppm. Aromatic protons from the trimethoxyphenyl group resonate at δ 6.5–7.0 ppm (split into a singlet due to symmetry). Methoxy groups show signals at δ ~3.8 ppm .

- ¹³C NMR : The Boc carbonyl appears at δ ~155 ppm, while the carboxylic acid carbonyl is δ ~170 ppm .

- IR : Stretching vibrations for C=O (Boc: ~1680 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) and O–CH₃ (∼2830–2980 cm⁻¹) .

- HPLC/MS : Use reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) for purity assessment and mass confirmation .

Q. What are the solubility and storage recommendations for this compound?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) and methanol. Limited solubility in water due to the lipophilic trimethoxyphenyl group (inferred from structurally similar compounds in ).

- Storage : Store at –20°C under inert atmosphere (argon) to prevent Boc-group hydrolysis. Use amber vials to avoid photodegradation of the aromatic moiety .

Advanced Research Questions

Q. How can coupling efficiency with the 3,4,5-trimethoxyphenyl group be optimized?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for Suzuki-Miyaura coupling, adjusting equivalents of boronic acid (1.2–1.5 equiv) .

- Solvent/Temperature : Use anhydrous DMF at 80–100°C to enhance reaction kinetics. Monitor progress via TLC (hexane:EtOAc = 3:1) .

- Workup : Remove Pd residues by filtering through Celite® and washing with ethyl acetate. Confirm purity via HPLC (≥95%) .

Q. How to resolve contradictions in NMR data for Boc-protected intermediates?

- Methodological Answer : Contradictions often arise from:

- Rotameric States : Boc-group rotation can split signals. Use variable-temperature NMR (25–60°C) to coalesce peaks .

- Impurity Identification : Compare with reference spectra (e.g., ’s ¹H NMR of triazine derivatives) or synthesize authentic standards .

- 2D NMR : Perform HSQC or HMBC to assign ambiguous proton-carbon correlations, especially for overlapping aromatic signals .

Q. What strategies mitigate stability issues during in vitro assays?

- Methodological Answer :

- pH Control : Maintain assay buffers at pH 7.4 to prevent Boc-group cleavage. Avoid strong acids/bases .

- Antioxidants : Add 0.1% BHT or ascorbic acid to protect the trimethoxyphenyl group from oxidation .

- Lyophilization : For long-term storage, lyophilize the compound as a sodium salt (neutralize with NaOH) and reconstitute in DMSO .

Q. How is this compound applied in drug delivery or targeted therapy studies?

- Methodological Answer :

- Conjugation : The carboxylic acid enables covalent attachment to nanoparticles or polymers (e.g., PEGylation via EDC/NHS chemistry) .

- Receptor Targeting : The 3,4,5-trimethoxyphenyl group may enhance binding to tubulin or aryl hydrocarbon receptors, as seen in analogs (’s tert-butylphenolic derivatives) .

- In Vitro Testing : Use cell viability assays (MTT) and confocal microscopy to evaluate intracellular uptake and cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.